molecular formula C18H18N4O2S2 B2648247 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1351633-21-0

4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2648247
CAS No.: 1351633-21-0
M. Wt: 386.49
InChI Key: XDFYFILYSFZWRM-UHFFFAOYSA-N
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Description

4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a trisubstituted pyrimidine derivative featuring:

  • Phenyl group at position 4 of the pyrimidine ring.
  • Piperazine moiety at position 6, further substituted with a thiophene-2-sulfonyl group.

This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their structural versatility and bioactivity .

Properties

IUPAC Name

4-phenyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c23-26(24,18-7-4-12-25-18)22-10-8-21(9-11-22)17-13-16(19-14-20-17)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFYFILYSFZWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core One common method involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions to form the pyrimidine ring The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the thiophen-2-ylsulfonyl group can be added via a sulfonylation reaction using thiophene-2-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These effects are mediated through its binding to active residues of proteins such as ATF4 and NF-kB, leading to the modulation of their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Pyrimidine Core

Key Structural Variations:
Compound Name Position 4 Position 6 Substituent Biological Activity/Notes Reference
4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine Phenyl 4-(Thiophen-2-ylsulfonyl)piperazine Unknown (structural focus) N/A
CID891729 Phenyl Morpholine EP2 PAM (fold shift = 4.2)
CID2992168 3,4-Dimethoxyphenyl Morpholine EP2 PAM (fold shift = 3.8)
2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine Phenyl 2-Methylazetidine Patent claims (specific use not disclosed)
4-Phenyl-6-(piperazin-1-yl)-2-(propan-2-yl)pyrimidine Phenyl Piperazine Building block (MW = 282.39)
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine Chlorine Bis-pyrimidine-piperazine No bioactivity reported
Key Observations:

Position 6 Substituents: Morpholine (e.g., CID891729) and piperazine (e.g., ) are common heterocyclic substituents. Replacement of morpholine with piperidine or piperazine (e.g., TG6–264, TG6–268) in EP2 PAMs abolished activity, emphasizing the critical role of the heterocycle’s electronic and steric properties .

Position 4 Substituents :

  • Phenyl groups (as in the target compound and CID891729) are common, but substitution with electron-donating groups (e.g., 3,4-dimethoxyphenyl in CID2992168) or halogens (e.g., chlorine in ) modulates potency and selectivity .

Bioactivity Trends :

  • EP2 PAM activity is highly sensitive to substituent geometry. For example, para-fluorobenzamide in 2-piperidinyl phenyl benzamides significantly enhances fold shifts compared to meta/ortho substitutions .

Biological Activity

4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine (CAS Number: 1351633-21-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential applications.

The molecular formula of 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is C18H18N4O2S2C_{18}H_{18}N_{4}O_{2}S_{2} with a molecular weight of 386.5 g/mol. The compound features a pyrimidine core substituted with a phenyl group and a piperazine moiety linked to a thiophenesulfonyl group, which may contribute to its biological properties.

Antiviral Activity

Research indicates that compounds similar to 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine exhibit significant antiviral activity, particularly against Chikungunya virus (CHIKV). A study found that modifications in the piperazine linker led to enhanced antiviral effects, with selectivity indices greater than 61 for certain analogues . The compound's structure allows for interaction with viral proteins, potentially inhibiting viral replication.

Synthesis

The synthesis of 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves a multi-step process:

  • Formation of the Pyrimidine Core : Starting from substituted pyrimidines, reactions are conducted under microwave conditions to enhance yields.
  • Piperazine Attachment : The piperazine ring is introduced through nucleophilic substitution, often yielding high purity products.
  • Sulfonamide Formation : The final step involves the introduction of the thiophenesulfonyl group, which is crucial for biological activity.

This synthetic route allows for the modification of various substituents to optimize biological activity.

Study on Antiviral Activity

In a comparative study involving several pyrimidine derivatives, it was found that modifications to the ethylamine side chain significantly influenced antiviral potency against CHIKV. The optimized compounds demonstrated broad-spectrum antiviral activity across multiple strains .

Evaluation Against Mycobacterium tuberculosis

Another study focused on related compounds showed promising results against Mycobacterium tuberculosis. Five compounds exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM, indicating potential for further development in anti-tubercular therapies .

Data Summary

Compound NameCAS NumberMolecular FormulaMolecular WeightAntiviral ActivityAntibacterial Activity
4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine1351633-21-0C18H18N4O2S2386.5 g/molSignificant against CHIKV (SI > 61)Potential against M. tuberculosis

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